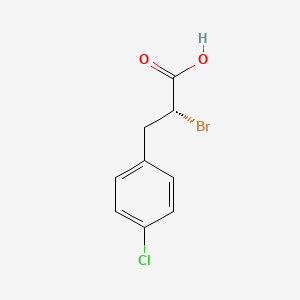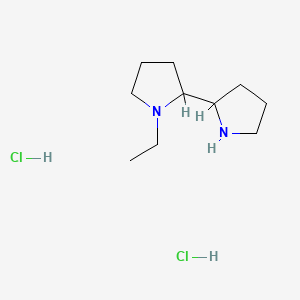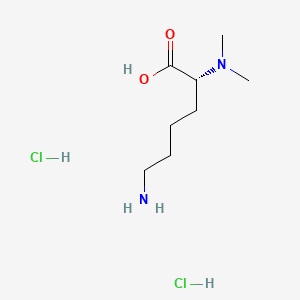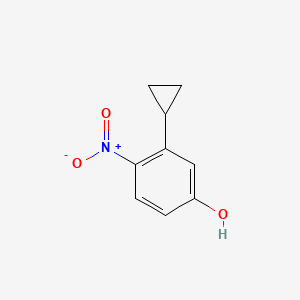
1-(pent-4-yn-1-yl)-1H-pyrrole-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound features a pent-4-yn-1-yl substituent at the first position and a carboxylic acid group at the second position of the pyrrole ring. The presence of both an alkyne and a carboxylic acid functional group makes this compound versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-pentyn-1-ol with pyrrole-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and proceeds through a coupling reaction to form the desired product.
Industrial Production Methods: Industrial production of 1-(pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-(Pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) can be used for esterification or amidation reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of esters, amides, or other derivatives.
科学的研究の応用
1-(Pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The alkyne and carboxylic acid functional groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
1-(Pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as:
1-(Pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione: This compound has a similar structure but lacks the carboxylic acid group, which affects its reactivity and applications.
4-Pentyn-1-ol: This compound contains the same alkyne group but lacks the pyrrole ring, making it less versatile in certain chemical reactions.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
1-pent-4-ynylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-2-3-4-7-11-8-5-6-9(11)10(12)13/h1,5-6,8H,3-4,7H2,(H,12,13) |
InChIキー |
ZDEBVXHYIQLGQY-UHFFFAOYSA-N |
正規SMILES |
C#CCCCN1C=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)

![1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride](/img/structure/B13459464.png)

![3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13459479.png)


![benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13459501.png)
![Tert-butyl 6-ethenyl-6-(prop-2-en-1-yloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459506.png)
